molecular formula C11H14F2O B172785 2,6-Difluoro-4-pentylphenol CAS No. 159077-78-8

2,6-Difluoro-4-pentylphenol

Cat. No.: B172785
CAS No.: 159077-78-8
M. Wt: 200.22 g/mol
InChI Key: LKOLOTRWNYJOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine Substitution in Organic Synthesis and Advanced Materials Science

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound and often predictable changes to a molecule's properties. tandfonline.comtandfonline.com With an atomic size similar to hydrogen, fluorine can be introduced without significant steric alteration, yet it dramatically influences the electronic environment. tandfonline.com This has made "fluorine-scanning," or the systematic substitution of fluorine, a common strategy in drug development and materials science. tandfonline.comtandfonline.com

In materials science, fluorination is critical for creating high-performance polymers and liquid crystals. numberanalytics.comrsc.org Fluoropolymers often exhibit exceptional thermal stability, chemical inertness, and low dielectric constants. numberanalytics.com The introduction of fluorine into liquid crystal molecules can influence their mesomorphic properties, such as the temperature range of liquid crystal phases and the dielectric anisotropy, which are crucial for display technologies. beilstein-journals.orgtandfonline.com Fluorine's ability to form stable C-F bonds and induce polarity without the high polarizability of other groups like nitriles leads to materials with lower viscosity and greater reliability. beilstein-journals.org

Key Effects of Fluorine Substitution:

Altered Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of nearby protons, such as the hydroxyl proton in phenols. nih.gov For instance, the pKa of 2,6-difluorophenol (B125437) is 7.12, significantly lower than that of phenol (B47542) (9.81).

Modified Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which is crucial for controlling its solubility and transport properties in various media. tandfonline.comnih.gov

Metabolic Stability: In medicinal chemistry, the C-F bond is resistant to metabolic oxidation, which can block unwanted metabolic pathways and prolong the active life of a drug. nih.gov

Conformational Control: Fluorine can participate in weak intramolecular hydrogen bonds (e.g., F···H-O), which can stabilize specific conformations of a molecule. acs.org

Overview of Alkyl-Substituted Phenols: Structural Features and Research Importance

Alkyl-substituted phenols are a major class of industrial chemicals used as antioxidants, surfactants, and intermediates for fragrances, pharmaceuticals, and dyes. google.com The alkyl group, a chain of carbon and hydrogen atoms, is generally non-polar and influences the molecule's physical properties in a predictable manner.

Research Importance of Alkyl-Substituted Phenols:

Increased Lipophilicity: The addition of an alkyl group, such as a pentyl group, significantly increases the non-polar character of the phenol. nih.gov This property is exploited in applications requiring solubility in non-polar solvents or partitioning into lipid membranes.

Steric Hindrance: Alkyl groups, particularly when placed at the ortho positions (adjacent to the hydroxyl group), can sterically hinder the hydroxyl group. This is a key feature in hindered phenolic antioxidants, which are widely used to prevent free-radical-mediated oxidation in polymers and foods.

Intermediate for Complex Molecules: Alkylphenols serve as versatile starting materials. For example, 4-alkylphenols can be transformed into a variety of other functionalized molecules through reactions targeting the aromatic ring or the hydroxyl group. researchgate.net They are used in the synthesis of certain surfactants and phenolic resins. chemicalbook.com

Table 1: Comparison of Properties for Phenol and Selected Alkyl-Substituted Phenols

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
Phenol108-95-2C₆H₆O94.1140-42181.7
4-Pentylphenol (B72810)14938-35-3C₁₁H₁₆O164.2423-25342
2,4-Di-tert-pentylphenol120-95-6C₁₆H₂₆O234.38~25169-170 (at 22 mmHg)
4-Dodecylphenol27193-86-8C₁₈H₃₀O262.43Not specified310-335

Research Rationale for 2,6-Difluoro-4-pentylphenol: Unique Structural Attributes and Potential Applications

The rationale for investigating this compound (CAS Number: 159077-78-8) stems from the combination of its three distinct structural components: the ortho-difluoro substitution, the para-pentyl group, and the phenolic hydroxyl group. chemical-suppliers.eu This specific arrangement is not accidental but rather a deliberate design to create a molecule with tailored properties for specific, advanced applications.

Unique Structural Attributes:

Ortho-Difluoro Substitution: The two fluorine atoms flanking the hydroxyl group create a unique electronic and steric environment. They significantly increase the acidity of the phenol and can participate in intramolecular hydrogen bonding, influencing the orientation of the hydroxyl group. acs.org This substitution pattern is known to be a valuable motif in the synthesis of complex organic molecules and polymers.

Combined Effect: The synergy between the polar, electron-withdrawing difluorophenolic head and the non-polar alkyl tail creates an amphiphilic-like structure. This duality is a hallmark of molecules designed for self-assembly, surface activity, or as components in liquid crystal mixtures.

Potential Applications:

Liquid Crystals: The molecular structure of this compound is highly suggestive of its potential use as an intermediate or component in liquid crystal mixtures. Fluorinated liquid crystals are sought after for their stability and specific dielectric properties. beilstein-journals.orgtandfonline.com The combination of a rigid aromatic core, a flexible alkyl tail, and lateral fluorine substituents is a common design strategy for creating nematic liquid crystals with low melting points and wide operating temperature ranges. tandfonline.com

Advanced Polymer Intermediates: 2,6-disubstituted phenols, including 2,6-difluorophenol, can undergo oxidative polymerization to form high-performance polymers like poly(phenylene oxide)s. The presence of the pentyl group could be used to modify the properties of such polymers, for instance, by increasing their solubility in organic solvents or lowering their glass transition temperature.

Bioisosteres in Medicinal Chemistry: The 2,6-difluorophenol moiety is sometimes used as a bioisostere for a carboxylic acid group in drug design. sciforum.net While no specific biological activity for this compound is documented, its structure makes it a candidate for investigation in programs aimed at developing enzyme inhibitors or receptor modulators where the combination of a polar, acidic head and a lipophilic tail is required for binding. sciforum.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOLOTRWNYJOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Difluoro 4 Pentylphenol and Structural Analogues

Strategic Approaches to Regioselective Aryl Fluorination in Phenolic Systems

Achieving regioselectivity—the control of where chemical groups are attached on a molecule—is a critical challenge in the synthesis of polysubstituted aromatic compounds. For phenolic systems, the directing effects of the hydroxyl group must be carefully managed to ensure the correct placement of fluorine atoms.

Catalytic Fluorination Techniques Utilizing N-Fluoropyridinium Salts

N-Fluoropyridinium salts are effective electrophilic fluorinating agents that allow for the direct fluorination of a wide range of organic compounds under mild conditions. beilstein-journals.org The reactivity and selectivity of these reagents can be fine-tuned by altering the substituents on the pyridine (B92270) ring. researchgate.net For the fluorination of phenols, a high degree of ortho-selectivity can be achieved, which is attributed to hydrogen-bonding interactions between the reagent's counteranion and the phenolic hydroxyl group. beilstein-journals.org

The fluorinating power of N-fluoropyridinium salts is dependent on the electronic nature of the substituents on the pyridine ring; electron-withdrawing groups enhance their fluorinating capability. researchgate.net A variety of these reagents, such as N-fluoropyridinium triflate and N-fluoro-2,4,6-trimethylpyridinium triflate, have been developed to fluorinate a diversity of nucleophilic organic compounds with varying reactivities. beilstein-journals.org The development of bench-stable and easily handled electrophilic fluorinating reagents like N-fluoropyridinium salts has been a significant advancement, enabling the development of catalytic asymmetric fluorination methods. nih.govfishersci.de

Palladium-Catalyzed Fluorination Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods often involve the cross-coupling of aryl halides or triflates with a fluoride (B91410) source. fishersci.de A significant breakthrough in this area was the development of Pd-catalyzed fluorination using simple fluoride salts like cesium fluoride (CsF), potassium fluoride (KF), and silver fluoride (AgF). fishersci.de The choice of supporting phosphine (B1218219) ligands is crucial for the efficiency of these reactions, with sterically hindered ligands often being employed to facilitate the challenging C-F reductive elimination step. acsgcipr.org

Recent advancements have focused on the direct C-H fluorination of arenes, which avoids the need for pre-functionalized starting materials. springernature.com Palladium catalysts have been designed to react with electrophilic fluorinating reagents to generate high-valent palladium-fluoride species capable of fluorinating arenes. springernature.com For instance, a doubly cationic palladium(II) catalyst has been shown to be effective in the fluorination of a broad range of arenes. springernature.com Furthermore, palladium-catalyzed methods have been developed for the fluorination of arylboronic acid derivatives and the hydrofluorination of alkenes. cas.cnacs.org These reactions can proceed through various mechanisms, including those involving Pd(II)/Pd(III) or Pd(II)/Pd(IV) catalytic cycles. cas.cnnih.gov

Synthetic Routes to 2,6-Difluorophenol (B125437) Precursors

The synthesis of the core structure, 2,6-difluorophenol, is a critical step that precedes the introduction of the pentyl group.

Multi-step Synthesis from 2,6-Difluoroaniline (B139000) Derivatives

A widely reported and scalable method for preparing 2,6-difluorophenol involves the diazotization of 2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. chemicalbook.com This process typically begins with the reaction of 2,6-difluoroaniline with an aqueous solution of sulfuric acid and sodium nitrite (B80452) at low temperatures (-5°C to 0°C) to form the diazonium salt. chemicalbook.com To prevent premature decomposition, precise temperature control is essential.

Following the diazotization, the diazonium salt solution is hydrolyzed, often in the presence of a copper sulfate (B86663) catalyst in a sulfuric acid solution, under reflux conditions. chemicalbook.com The 2,6-difluorophenol product is then isolated through simultaneous distillation. chemicalbook.com This method has been demonstrated on a large scale, achieving high yields and purity. chemicalbook.com An alternative precursor, 2,6-difluoroanisole, can also be converted to 2,6-difluorophenol. chemicalbook.com

Process Optimization and Green Chemistry Considerations in Precursor Preparation

In the large-scale synthesis of 2,6-difluorophenol, process optimization and green chemistry principles are important for ensuring efficiency, safety, and environmental sustainability. chemicalbook.comnumberanalytics.com The diazotization-hydrolysis route from 2,6-difluoroaniline has been described as a "Green chemistry" process, particularly when implemented on a large scale. chemicalbook.com Key aspects of this optimization include efficient catalyst use and solvent recovery.

The adoption of continuous-flow reactors over traditional batch processing can significantly reduce production cycle times, improve yield consistency, and decrease energy consumption. pmarketresearch.com While batch processes are still common, continuous manufacturing helps to mitigate issues like lead times and variability. pmarketresearch.com The goals of process optimization in chemical production include maximizing product yield and quality, minimizing costs and energy use, reducing waste, and improving safety and reliability. numberanalytics.com

Methods for Incorporating the Pentyl Moiety into Fluorinated Phenols

Once the 2,6-difluorophenol core is synthesized, the final step is the introduction of the pentyl group at the 4-position of the phenolic ring.

A common strategy for this transformation is the Friedel-Crafts acylation followed by reduction. pressbooks.pub This two-step process involves first reacting the 2,6-difluorophenol with an acylating agent, such as pentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a pentanoyl group onto the aromatic ring. The resulting ketone is then reduced to the corresponding alkyl group. chemistrysteps.com Common reduction methods include the Wolff-Kishner or Clemmensen reductions, or catalytic hydrogenation. chemistrysteps.com

Direct alkylation of the phenol (B47542) is another possibility, though it can be more challenging to control and may lead to a mixture of products. vulcanchem.comvulcanchem.com Regioselectivity is a key consideration, as the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In the case of 2,6-difluorophenol, the ortho positions are blocked by fluorine atoms, thus favoring substitution at the para position.

Electrophilic Alkylation Strategies

A primary and direct method for synthesizing 2,6-Difluoro-4-pentylphenol is through the electrophilic alkylation of a 2,6-difluorophenol precursor. The Friedel-Crafts alkylation is a classic and powerful tool for forming carbon-carbon bonds on aromatic rings. libretexts.orgorgoreview.com This reaction involves the substitution of an aromatic proton with an alkyl group via an electrophilic attack. libretexts.org

In the context of synthesizing this compound, the reaction typically proceeds by treating 2,6-difluorophenol with a suitable pentylating agent, such as 1-chloropentane (B165111) or 1-pentene, in the presence of a Lewis acid catalyst. orgoreview.commt.com The hydroxyl group of the phenol is a strongly activating, ortho-para directing group. With the ortho positions (C2 and C6) blocked by fluorine atoms, the electrophilic attack is highly directed to the para position (C4), leading to the desired regioselective formation of the 4-pentyl product.

The mechanism involves the generation of a pentyl carbocation electrophile (or a related polarized complex) from the alkylating agent and the Lewis acid. orgoreview.commt.com This electrophile is then attacked by the electron-rich π-system of the 2,6-difluorophenol ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product. libretexts.org

Common Lewis acids used for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). mt.comjkchemical.com The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize potential side reactions, such as polyalkylation or carbocation rearrangement. While primary alkyl halides like 1-chloropentane are used, there is a risk of rearrangement to a more stable secondary carbocation, which could lead to isomeric products. Careful control of temperature and catalyst activity is crucial to mitigate these issues.

Table 1: Representative Conditions for Friedel-Crafts Alkylation of 2,6-Difluorophenol

Alkylating AgentCatalystSolventTemperature (°C)Key Observations
1-ChloropentaneAlCl₃Carbon Disulfide (CS₂)0 - 25Good regioselectivity for the para-product. Risk of slight polyalkylation if phenol is not in excess.
1-PenteneBF₃ or H₃PO₄Hexane50 - 70Requires a protic co-catalyst. Generally cleaner than using alkyl halides. jkchemical.com
Pentanoic Anhydride (followed by reduction)AlCl₃Nitrobenzene25This two-step acylation-reduction route (e.g., Clemmensen or Wolff-Kishner reduction) avoids carbocation rearrangement issues inherent to direct alkylation.

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the C(sp²)-C(sp³) bond in this compound. These methods provide excellent control over regiochemistry and are often tolerant of a wide range of functional groups. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this area. mychemblog.commdpi.comwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. wikipedia.orgiitk.ac.in To synthesize the target molecule, one could react 4-bromo-2,6-difluorophenol (B12419) with pentylboronic acid or one of its esters. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the alkyl group from the boron atom to the palladium center, and reductive elimination to form the final C-C bond and regenerate the catalyst. mychemblog.comlibretexts.org A base is required to facilitate the transmetalation step. mdpi.com

Negishi Coupling

The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org For this synthesis, 4-bromo-2,6-difluorophenol could be coupled with a pentylzinc halide. Negishi couplings are known for their high functional group tolerance and reactivity, allowing for the coupling of various carbon centers (sp³, sp², sp). wikipedia.orgnih.gov While highly effective, organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions.

These cross-coupling methods offer a significant advantage by building the desired molecule from functionalized precursors, which can be more readily available and allow for the late-stage introduction of the pentyl group. This modularity is highly valuable in synthetic campaigns.

Table 2: Comparison of Cross-Coupling Methods for 4-Alkyl-2,6-difluorophenol Synthesis

ReactionAryl SubstrateAlkylating ReagentCatalyst/LigandBaseAdvantagesDisadvantages
Suzuki-Miyaura4-Bromo-2,6-difluorophenoln-Pentylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Organoboron reagents are stable and commercially available; mild reaction conditions. wikipedia.orgBase-sensitive substrates may be problematic. libretexts.org
Negishi4-Iodo-2,6-difluorophenoln-Pentylzinc chloridePd(PPh₃)₄ or Ni(acac)₂None requiredHigh reactivity and functional group tolerance. wikipedia.orgOrganozinc reagents are air and moisture sensitive.

Flow Microreactor Synthesis Techniques for Organofluorine Compounds

The synthesis of organofluorine compounds can present unique challenges, including the use of hazardous reagents and highly exothermic reactions. beilstein-journals.orgnih.gov Flow microreactor technology has emerged as a powerful tool to address these issues, offering enhanced safety, efficiency, and control over traditional batch synthesis. researchgate.netconferenceseries.com This technology is particularly well-suited for fluorination chemistry. up.ac.za

Flow microreactors utilize small-diameter channels (typically sub-millimeter) to carry out chemical reactions. kyoto-u.ac.jp This high surface-area-to-volume ratio allows for extremely efficient heat transfer and rapid mixing, which is critical for managing the significant exothermicity often associated with fluorination reactions. nih.govmit.edu Precise control over residence time, temperature, and pressure enables the optimization of reaction conditions to maximize product yield and selectivity while minimizing the formation of byproducts. beilstein-journals.orgnih.gov

Key advantages of using flow microreactors for organofluorine synthesis include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is crucial when working with reagents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST). beilstein-journals.orgnih.gov

Precise Temperature Control: The high efficiency of heat exchange prevents the formation of thermal hotspots, which can lead to runaway reactions and decomposition in batch reactors. researchgate.net

Improved Selectivity: Exact control over stoichiometry and residence time allows for the generation and immediate use of unstable intermediates, preventing decomposition and side reactions. kyoto-u.ac.jp

Scalability: Scaling up production in a flow system is often achieved by running multiple reactors in parallel or by extending the operation time, which is generally more straightforward than scaling up batch reactors. acs.org

While a specific protocol for the flow synthesis of this compound is not prominently documented, the techniques are directly applicable. For instance, a Friedel-Crafts alkylation could be performed in a flow system where streams of 2,6-difluorophenol and the alkylating agent/catalyst are mixed at a specific temperature, passed through a heated reaction coil for a precise residence time, and then quenched, providing a continuous output of the product. This approach would offer superior control and safety over a large-scale batch equivalent. acs.org

Table 3: Advantages of Flow Microreactors in Organofluorine Synthesis

ParameterFlow Microreactor AdvantageRelevance to Fluorinated Phenol Synthesis
Heat TransferSuperior heat dissipation prevents hotspots. researchgate.netControls exothermic alkylation or fluorination reactions safely.
Mass TransferRapid and efficient mixing. mit.eduEnsures homogeneous reaction conditions, improving yield and consistency.
SafetySmall reactor volume, containment of hazardous reagents. beilstein-journals.orgnih.govCrucial for reactions involving toxic or explosive fluorine sources.
ControlPrecise control of temperature, pressure, and residence time. beilstein-journals.orgnih.govAllows for fine-tuning of reaction to maximize regioselectivity and minimize byproducts.

Asymmetric Synthesis of Chiral Alkyl Fluorinated Analogues

The development of methods for the asymmetric synthesis of chiral molecules containing fluorine is a major focus in medicinal chemistry and materials science. mdpi.com While this compound itself is achiral, its structural analogues featuring a chiral alkyl side chain are of significant interest. For example, the synthesis of a molecule like 2,6-difluoro-4-(pentan-2-yl)phenol introduces a stereocenter that requires stereocontrolled installation.

Asymmetric synthesis of these chiral analogues can be achieved through several advanced catalytic strategies. These methods aim to create the C-F bond or an adjacent stereocenter with high diastereo- and enantioselectivity. nih.govnih.gov

One powerful approach is the enantioselective cross-coupling reaction . By employing a transition metal catalyst (e.g., nickel or palladium) complexed with a chiral ligand, it is possible to couple a prochiral or racemic alkyl partner with the fluorinated aromatic ring enantioselectively. For example, a nickel/bis(oxazoline)-catalyzed Negishi reaction has been successfully used to synthesize enantioenriched tertiary alkyl fluorides from racemic α-halo-α-fluoroketones. acs.org A similar strategy could be adapted to couple a racemic secondary alkyl halide (e.g., 2-bromopentane) with a 2,6-difluorophenol-derived organozinc reagent, where the chiral catalyst dictates the configuration of the final product.

Another strategy involves the asymmetric alkylation of fluorinated substrates. Transition metal-catalyzed asymmetric allylic alkylation, for example, is a robust method for building stereocenters. mdpi.com While not directly applicable to a saturated pentyl group, related enantioselective alkylations of fluorinated nucleophiles are an active area of research.

The development of organocatalysis has also provided new avenues for asymmetric fluorination and alkylation. nih.gov Chiral catalysts derived from natural products like cinchona alkaloids have been used for asymmetric fluorinative dearomatization reactions, creating complex chiral fluorinated structures. mdpi.comnih.gov

Table 4: Strategies for Asymmetric Synthesis of Chiral Fluorinated Phenol Analogues

MethodologyExample TransformationCatalyst SystemKey Feature
Asymmetric Negishi CouplingCoupling of 4-(Znx)-2,6-difluorophenol with racemic 2-bromopentaneNickel / Chiral Bis(oxazoline) ligandStereoconvergent reaction that can transform a racemic starting material into a single enantiomer of the product. acs.org
Asymmetric Suzuki CouplingCoupling of 4-bromo-2,6-difluorophenol with a chiral secondary alkylboranePalladium / Chiral Phosphine ligand (e.g., BINAP)Coupling of pre-existing chiral fragments; requires enantiopure organoboron reagent.
Catalytic Asymmetric AlkylationAlkylation of a fluorinated nucleophile with an electrophile.Transition metal with chiral ligandsProvides direct access to chiral centers adjacent to fluorinated moieties. mdpi.com

Sophisticated Spectroscopic and Analytical Characterization of 2,6 Difluoro 4 Pentylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 2,6-Difluoro-4-pentylphenol, with ¹⁹F, ¹H, and ¹³C NMR providing complementary information.

¹⁹F-NMR for Probing Electronic Environment and Ionization Equilibria

Fluorine-19 NMR (¹⁹F-NMR) is particularly insightful for studying fluorinated organic compounds due to fluorine's 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.comnumberanalytics.com The chemical shift in ¹⁹F-NMR is influenced by factors such as electron-donating or withdrawing groups and resonance effects within aromatic systems. alfa-chemistry.com Electron-donating groups increase shielding and cause upfield shifts, while electron-withdrawing groups lead to deshielding and downfield shifts. alfa-chemistry.com

In the context of this compound, the two fluorine atoms are situated ortho to the hydroxyl group, a key feature influencing their electronic environment. The ionization of the phenolic hydroxyl group significantly alters the electron density at the fluorine-substituted carbon atoms. This change in the electronic environment upon ionization can be readily monitored by ¹⁹F-NMR, providing a means to study the ionization equilibria of the compound. The sensitivity of ¹⁹F chemical shifts to the local environment makes it a powerful probe for such studies. nih.gov

Application of ¹⁹F-NMR in Reaction Monitoring and Metabolite Profiling

The distinct and sensitive nature of ¹⁹F-NMR signals makes it an excellent technique for monitoring reactions involving fluorinated compounds. magritek.commagritek.com The progress of a reaction can be followed in real-time by observing the decrease in the signal intensity of the starting material and the corresponding increase in the signal of the product. magritek.com This allows for the optimization of reaction conditions and provides insights into reaction kinetics.

Furthermore, ¹⁹F-NMR is a valuable tool in metabolite profiling, particularly for fluorinated compounds, as there is no endogenous fluorine signal in most biological systems. researchgate.netbeilstein-journals.org This "background-free" detection allows for the clear identification and quantification of fluorinated metabolites. nih.govchemrxiv.org For instance, in studies of microbial degradation of fluorophenols, ¹⁹F-NMR has been used to identify various fluorinated catechols and fluoromuconates as metabolites. nih.gov This technique can provide detailed information on metabolic pathways and the extent of dehalogenation. nih.gov

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum would exhibit characteristic signals for the aromatic protons and the aliphatic protons of the pentyl group. The aromatic protons, influenced by the two fluorine atoms and the hydroxyl group, would likely appear as a multiplet. The pentyl chain protons would show distinct signals corresponding to the different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group, with chemical shifts and splitting patterns determined by their neighboring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons attached to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling (J-coupling), providing definitive evidence for their positions. The chemical shifts of the aromatic carbons are influenced by the substituents (hydroxyl, fluorine, and pentyl groups). The aliphatic carbons of the pentyl chain would appear in the upfield region of the spectrum.

Below are interactive tables with predicted and reported NMR data for similar structures, which can be used to infer the expected spectral characteristics of this compound.

Table 1: Representative ¹H-NMR Data This table presents data for structurally related compounds to estimate the spectral features of this compound.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity
2,6-Difluorophenol (B125437) Aromatic H 6.8 - 7.2 m
4-Pentylphenol (B72810) Aromatic H 6.7 - 7.1 m
4-Pentylphenol Pentyl CH₂ (α to ring) ~2.5 t
4-Pentylphenol Pentyl CH₂ ~1.6 m
4-Pentylphenol Pentyl CH₂ ~1.3 m
4-Pentylphenol Pentyl CH₃ ~0.9 t

Data inferred from related compounds. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) in Photodegradation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for elucidating the transformation of organic compounds, such as this compound, when exposed to light. uni.lu This technique offers exceptional sensitivity and the ability to identify compounds based on their accurate mass, isotopic patterns, and characteristic molecular fragments. uni.lu In photodegradation studies, HRMS is instrumental in identifying the various transformation products (TPs) that may form. uni.ludiva-portal.org

The process often involves exposing a solution of the parent compound to a controlled light source, typically UV light, and then analyzing the resulting mixture using a technique like Gas Chromatography coupled with HRMS (GC-HRMS). diva-portal.org The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar mass-to-charge ratios (m/z), which is crucial for the accurate identification of unknown degradation products, especially when reference standards are not available. diva-portal.org

For a compound like this compound, photodegradation could lead to a variety of TPs through mechanisms such as oxidation, hydroxylation, or cleavage of the pentyl side chain. HRMS would be able to provide the exact masses of these products, allowing researchers to deduce their elemental compositions and propose potential structures.

Table 1: Potential Photodegradation Products of this compound

Potential Transformation Hypothetical Product Change in Molecular Weight
Hydroxylation of the aromatic ring Dihydroxy-difluoro-pentylbenzene +16 Da
Oxidation of the pentyl side chain 2,6-Difluoro-4-(hydroxy-pentyl)phenol +16 Da

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. bruker.comscielo.org This makes it an invaluable tool for studying the mechanisms of degradation processes, including photodegradation, where radical intermediates are often formed. nih.gov The presence and identity of these radicals can provide crucial insights into the reaction pathways. nih.gov

When this compound undergoes degradation, it can form various radical species. EPR spectroscopy can detect these transient species, even at very low concentrations. srce.hr The analysis of the EPR spectrum can provide information about the identity of the paramagnetic species and their concentration. bruker.com For instance, the g-factor and hyperfine coupling constants extracted from an EPR spectrum can help identify whether a carbon-centered or an oxygen-centered (like a phenoxy or peroxy radical) is formed. nih.gov

In some cases, spin trapping agents are used. These are EPR-silent molecules that react with the transient radicals to form more stable, EPR-active radical adducts, making detection easier. srce.hr

Table 2: Potential Radical Intermediates in the Degradation of this compound

Radical Type Description Significance
Phenoxy Radical Formed by the loss of a hydrogen atom from the hydroxyl group. A key intermediate in the oxidation of phenols.
Carbon-centered Radical Could form on the pentyl chain or the aromatic ring. Indicates specific sites of reaction and potential for polymerization or fragmentation.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. nih.govijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used chromatographic method for assessing the purity of chemical compounds like this compound. torontech.commoravek.com

In HPLC, a liquid sample is passed through a column packed with a solid stationary phase. moravek.com The components of the mixture separate based on their differential interactions with the stationary and mobile phases. nih.gov For a non-polar compound like this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. pensoft.net

The output of an HPLC analysis is a chromatogram, which shows peaks corresponding to the different components of the sample. moravek.com The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis and the determination of purity. moravek.com HPLC can effectively separate this compound from its synthetic impurities or degradation products. ekb.eg

Table 3: Typical Parameters in an HPLC Purity Assessment

Parameter Description Typical Value/Condition
Column The heart of the separation, containing the stationary phase. C18 reversed-phase column
Mobile Phase The solvent that carries the sample through the column. A gradient of acetonitrile (B52724) and water
Flow Rate The speed at which the mobile phase moves through the column. 1.0 mL/min
Detection The method used to see the separated components. UV-Vis detector at a specific wavelength (e.g., 270 nm)

| Retention Time | The time it takes for a component to travel through the column. | Specific for this compound under set conditions |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. vscht.czresearchgate.net Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. vscht.cz

The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the pentyl chain and the aromatic ring, C=C stretching of the aromatic ring, and the C-F stretching vibrations. vscht.cz

Raman spectroscopy is a complementary technique that also measures the vibrational modes of a molecule. researchgate.net While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. researchgate.net For a molecule with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa. For this compound, Raman spectroscopy would also provide a unique spectral fingerprint, confirming the presence of the various functional groups. spectroscopyonline.comamericanpharmaceuticalreview.com

Table 4: Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Phenolic O-H Stretching 3200-3600 (broad) IR
Aromatic C-H Stretching 3000-3100 IR, Raman
Aliphatic C-H (pentyl) Stretching 2850-3000 IR, Raman
Aromatic C=C Stretching 1400-1600 IR, Raman

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Pentylphenol

Oxidative Degradation Kinetics and Pathways

The degradation of phenolic compounds in various environments is often initiated by oxidative processes. For 2,6-Difluoro-4-pentylphenol, the susceptibility to oxidation is influenced by the electronic effects of its substituents and the stability of the resulting intermediates.

Reactions with Hydroxyl Radicals and Other Reactive Oxygen Species (ROSs)

The reaction of phenols with hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), is a primary pathway for their degradation in aqueous environments and advanced oxidation processes (AOPs). mdpi.comufz.de The reaction typically proceeds via the addition of the •OH radical to the aromatic ring or by abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. For substituted phenols, the presence of electron-donating groups, such as the pentyl group, generally enhances the electron density of the benzene (B151609) ring, leading to higher reaction rates with electrophilic radicals like •OH. mdpi.com Conversely, the strongly electron-withdrawing fluorine atoms decrease the electron density of the ring, which could temper this reactivity.

In biological systems, enzymes such as phenol (B47542) hydroxylase can initiate the oxidation of alkylphenols. This enzymatic process typically involves the hydroxylation of the aromatic ring to form corresponding alkylcatechols. nih.gov

Identification and Characterization of Transformation Products

The oxidative degradation of this compound is expected to yield a variety of transformation products resulting from the initial attack by ROS. Based on studies of analogous compounds, several degradation pathways can be proposed.

Initial hydroxylation of the aromatic ring is a common pathway in the oxidation of phenols, leading to the formation of dihydroxylated intermediates. pnas.org For other chlorinated phenols like 2,4,6-trichlorophenol (B30397), a major transformation product identified is 2,6-dichloro-1,4-benzenediol. nih.gov By analogy, the formation of 2,6-difluoro-4-pentyl-1,4-benzenediol would be a plausible primary product for the target compound.

Further oxidation can lead to the formation of quinone-type structures. The oxidation of phenols, including those with para-substituents, frequently results in the formation of p-benzoquinones. pnas.orgmdpi.comresearchgate.net Therefore, 2,6-difluoro-4-pentyl-1,4-benzoquinone is a likely intermediate. Subsequent reactions can lead to the opening of the aromatic ring, ultimately producing short-chain organic acids like maleic acid, formic acid, and oxalic acid, leading to mineralization. pnas.orgmdpi.com

In processes involving UV light and hydroxyl radicals, alkyl-substituted phenols have been shown to transform into α,β-unsaturated enedials and oxoenals. pnas.org This suggests that under such conditions, the pentyl chain could also undergo transformation alongside the aromatic ring.

Table 1: Plausible Transformation Products from the Oxidative Degradation of this compound

Precursor CompoundProposed Transformation ProductFormation Pathway
This compound2,6-Difluoro-4-pentyl-phenoxyl radicalH-abstraction from hydroxyl group
This compound2,6-Difluoro-4-pentyl-1,4-benzenediolRing hydroxylation
2,6-Difluoro-4-pentyl-1,4-benzenediol2,6-Difluoro-4-pentyl-1,4-benzoquinoneOxidation of diol
2,6-Difluoro-4-pentyl-1,4-benzoquinoneShort-chain organic acids (e.g., maleic, formic)Ring cleavage

Proton Transfer Equilibria and Acid-Base Properties

The acidity of the phenolic proton is a fundamental property of this compound, significantly influenced by the electronic effects of the fluorine substituents.

Influence of Fluorine Substituents on Phenolic Acidity

The acidity of a phenol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). The presence of two fluorine atoms at the ortho-positions (positions 2 and 6) of the phenol ring has a profound impact on the acidity of the hydroxyl proton. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect helps to stabilize the negative charge on the oxygen atom of the resulting phenoxide anion formed after deprotonation. This stabilization of the conjugate base makes the corresponding acid stronger, resulting in a lower pKa value.

The pKa of unsubstituted phenol is approximately 9.8-10.0. In contrast, the pKa of 2,6-difluorophenol (B125437) has been reported to be significantly lower, with experimental and predicted values around 7.12 to 7.45. chembk.comchemicalbook.comresearchgate.net This marked increase in acidity is primarily attributed to the inductive effect of the two ortho-fluorine atoms. The pentyl group at the para-position is a weak electron-donating group and would have a minor counteracting effect on the acidity, but the influence of the two fluorine atoms is dominant. This enhanced acidity makes 2,6-difluorophenol a useful lipophilic bioisostere for carboxylic acids in medicinal chemistry, as it can mimic the acidic proton while increasing the molecule's ability to cross lipid membranes. researchgate.net

Table 2: Comparison of pKa Values for Phenol and Fluorinated Analogues

CompoundpKa ValueKey Substituent EffectsReference(s)
Phenol~9.9Baseline researchgate.net
2,6-Difluorophenol7.12 - 7.45Strong inductive (-I) effect from two ortho-fluorines chembk.comresearchgate.net
2,6-Dichlorophenol (B41786)6.79Strong inductive (-I) effect from two ortho-chlorines nih.gov

pH-Sensitive Behavior in Organized Media

In heterogeneous environments such as micelles, vesicles, or protein binding sites, the apparent acidity and fluorescence properties of phenolic compounds can be altered. Phenols can undergo excited-state proton transfer (ESPT), a process where the molecule becomes a much stronger acid upon absorption of light. researchgate.net The efficiency and dynamics of this proton transfer are highly sensitive to the immediate environment, including its polarity, hydrogen-bonding capability, and local pH. researchgate.netrsc.org

For a molecule like this compound, the pentyl chain provides a hydrophobic anchor that would facilitate its partitioning into the nonpolar core of micelles or the lipid bilayers of membranes. The phenolic headgroup, capable of hydrogen bonding and deprotonation, would likely reside at the interface. The fluorescence emission of such a probe can be different for its protonated (phenol) and deprotonated (phenoxide) forms. Consequently, changes in the bulk pH that alter the protonation state of the phenol at the interface of the organized medium can lead to observable changes in fluorescence, making the compound a potential pH-sensitive probe for studying such micro-heterogeneous systems. researchgate.netacs.org

Photochemical Reactivity and Aqueous Photolysis

The absorption of ultraviolet (UV) light can induce chemical transformations in phenolic compounds. The photolysis of this compound in aqueous solution is expected to involve pathways influenced by both the fluorinated aromatic ring and the alkyl substituent.

Studies on the aqueous photolysis of 2,6-difluorophenol have shown that the primary transformation pathway involves the cleavage of the carbon-fluorine bond, leading to the formation of fluoride (B91410) ions (F⁻) as a major product. nih.govacs.orgacs.org The degradation kinetics often follow a pseudo-first-order model. The rate of photolysis is highly dependent on the pH of the solution. For instance, the direct photolysis of (trifluoromethyl)phenols is significantly faster at pH 10 compared to pH 7 or 5, due to the higher light absorption of the phenolate (B1203915) form. acs.org

The presence of other species in the water can also influence the degradation rate. The addition of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals upon UV irradiation, can significantly enhance the degradation rate of alkylphenols. nih.gov

The photolysis of 4-alkylphenols, such as 4-nonylphenol, can also lead to the formation of products like 1,4-benzoquinone (B44022) and hydroquinone. psu.eduresearchgate.net Therefore, it is plausible that the aqueous photolysis of this compound proceeds through competing pathways: C-F bond scission to release fluoride, and oxidation of the phenol ring, potentially leading to the formation of 2,6-difluoro-4-pentyl-1,4-benzoquinone.

Table 3: Kinetic Data for the Photolysis of Structurally Related Phenols

CompoundConditionRate Constant (k)Kinetic ModelReference(s)
4-Octylphenol206 nm UVNot specified, but higher than 4-nonylphenolPseudo-first order nih.gov
4-Nonylphenol206 nm UVNot specifiedPseudo-first order nih.gov
4-Octylphenol206 nm UV + H₂O₂17.45 L·mol⁻¹·min⁻¹ (for reaction with H₂O₂)Modified kinetic model nih.gov
2-(Trifluoromethyl)phenolDirect photolysis, pH 10334.1 h⁻¹Pseudo-first order acs.org
2,6-DifluorophenolUV/H₂O₂ (pH 7)Not explicitly stated, but degradation observedNot specified nih.govacs.org

UV-Induced Transformation Pathways

The study of the photodegradation of fluorinated phenols is crucial for understanding their environmental fate. While direct research on this compound is limited, general principles from related fluorinated phenols and other aromatic compounds can provide insights. The photolysis of fluorinated phenols in aqueous environments can proceed through direct or indirect pathways. acs.org Direct photolysis involves the absorption of UV photons by the molecule, leading to chemical transformations. acs.org Indirect photolysis occurs when other reactive species, generated by UV light, react with the compound. acs.org

For fluorinated phenols, pH can significantly influence photolysis rates. Studies on trifluoromethylphenols have shown that degradation rates are higher at pH 10 compared to pH 7 or pH 5. acs.orgnih.gov This is attributed to the different light-absorbing properties of the phenol versus the phenolate form. The degradation of fluorinated compounds under UV light can lead to a variety of products. For instance, the photolysis of polyfluorinated dibenzo-p-dioxins, which can be synthesized from fluorophenols, results in products like octafluorinated dihydroxybiphenyls and fluorinated phenols, primarily through C-O bond cleavage without defluorination. nih.gov However, photolysis of other fluorinated pharmaceuticals and pesticides can lead to defluorination, producing fluoride ions or smaller organofluorine compounds like trifluoroacetic acid (TFA). acs.org The stability of the fluorinated motif plays a key role; for example, some heteroaromatic-CF3 groups are stable during photolysis, while others can be defluorinated. acs.org

It has been noted that UV irradiation can lead to the degradation of similar phenol structures, resulting in increased yellowness and the formation of degradation products. google.com Functionalizing materials with UV absorbers, such as 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, has been shown to significantly reduce photodegradation and discoloration. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation Studies

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.commdpi.com The hydroxyl radical is a powerful, non-selective oxidant capable of rapidly reacting with a wide range of organic compounds, including phenols. scispace.comkirj.ee AOPs are considered effective alternatives for treating refractory organic compounds that are resistant to conventional methods. nih.govbioline.org.br

Common AOPs include processes like UV/H₂O₂, UV/O₃, and Fenton-based reactions (Fe²⁺/H₂O₂). kirj.eeresearchgate.net In these systems, hydroxyl radicals are generated in-situ and attack organic molecules, leading to their mineralization into simpler, harmless substances like CO₂ and H₂O. scispace.com For example, the UV/H₂O₂ process has been shown to be effective in degrading p-chlorophenol, with the oxidation rate influenced by factors like pH and hydrogen peroxide concentration. bioline.org.br

Studies on various fluorinated phenols demonstrate the efficacy of AOPs. The reaction of •OH with fluorinated compounds typically occurs at near diffusion-controlled limits. acs.org Research on 2,6-difluorophenol has shown that it can be degraded using AOPs. acs.orgnih.gov For instance, treating fluorinated phenols with UV/H₂O₂ at pH 7 generates hydroxyl radicals that lead to compound transformation. acs.org Similarly, the degradation of 2,4,6-trichlorophenol has been successfully achieved using Fe⁰-based AOPs with peroxides like hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), and peroxydisulfate (B1198043) (PS). nih.govresearchgate.net The efficiency of these systems can be influenced by parameters such as initial pH, peroxide concentration, and the presence of other ions like chloride. nih.govresearchgate.net

The table below summarizes various AOPs and their effectiveness in degrading phenolic compounds, providing a reference for the potential degradation pathways of this compound.

AOP System Target Pollutant Key Findings Reference
UV/H₂O₂p-ChlorophenolEffective degradation; optimal at pH 7. bioline.org.br
Fe⁰/H₂O₂2,4,6-TrichlorophenolHigh degradation efficiency, optimal at pH 3.2. nih.govresearchgate.net
Fe⁰/PMS2,4,6-TrichlorophenolEffective, especially at pH > 3.2; degradation accelerated by high chloride concentration. nih.govresearchgate.net
Fe⁰/PS2,4,6-TrichlorophenolLess efficient than Fe⁰/H₂O₂ and Fe⁰/PMS under tested conditions. nih.govresearchgate.net
UV/H₂O₂Fluorinated PhenolsGenerates •OH radicals that effectively transform the parent compounds. acs.orgnih.gov

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. byjus.compressbooks.pub The reactivity of the aromatic ring towards EAS is heavily influenced by the substituents it carries. masterorganicchemistry.com

The hydroxyl (-OH) group of a phenol is a powerful activating group and an ortho, para-director. byjus.commlsu.ac.intestbook.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. byjus.compressbooks.pub Consequently, phenols are highly susceptible to electrophilic attack, often reacting under milder conditions than benzene. mlsu.ac.in

In this compound, the directing effects of the substituents are as follows:

The hydroxyl group is a strongly activating ortho, para-director.

The two fluorine atoms are deactivating but are also ortho, para-directors.

The pentyl group is a weakly activating ortho, para-director.

The substitution pattern will be determined by the interplay of these effects. The powerful activating effect of the -OH group will dominate, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the hydroxyl group (positions 2 and 6) are already occupied by fluorine atoms. Therefore, electrophilic substitution is strongly directed to the position para to the hydroxyl group (position 4), which is occupied by the pentyl group, and the positions meta to the hydroxyl group (positions 3 and 5). However, substitution at positions 3 and 5 would be favored. Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in For instance, nitration of phenol with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol. byjus.comtestbook.com Halogenation with bromine water can lead to polysubstitution, forming 2,4,6-tribromophenol. byjus.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic S_N2 reactions, simple aryl halides are generally unreactive towards nucleophiles under standard conditions. libretexts.orgpressbooks.pub This is because the backside attack required for an S_N2 mechanism is sterically impossible, and the formation of a high-energy aryl cation for an S_N1 mechanism is unfavorable. pressbooks.pub

However, SNA can proceed via two main mechanisms if the substrate is suitable:

The S_NAr (Addition-Elimination) Mechanism: This pathway becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group. libretexts.orgpressbooks.pubpressbooks.pub These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orglibretexts.org The fluorine atoms in this compound are EWGs, but they are not as strongly activating as a nitro group. The hydroxyl group is an electron-donating group, which deactivates the ring for S_NAr. Therefore, substitution via the S_NAr mechanism on this compound is generally not favored unless very strong nucleophiles or harsh conditions are used.

The Elimination-Addition (Benzyne) Mechanism: This mechanism can occur with unactivated aryl halides but requires extremely strong basic nucleophiles (like NaNH₂) and harsh conditions. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com

A novel strategy involves leveraging the phenoxyl radical as a transient, powerful electron-withdrawing group to activate the ring for nucleophilic substitution. osti.gov This "homolysis-enabled electronic activation" has been shown to dramatically lower the reaction barrier for the substitution of halophenols, enabling transformations that are otherwise challenging. osti.gov This pathway could potentially be relevant for the reactivity of this compound.

Redox Chemistry of Difluorophenols

Redox (oxidation-reduction) reactions involve the transfer of electrons between chemical species. libretexts.orgkhanacademy.org An oxidation involves the loss of electrons, while a reduction involves the gain of electrons. wikipedia.org

The phenol functional group can be oxidized. The antioxidant mechanism of some phenolic compounds involves capturing free radicals to block oxidation chain reactions. alfa-chemistry.com The oxidation of phenols can proceed through various pathways, depending on the oxidant and reaction conditions. For example, the oxidation of lignin, a complex phenolic polymer, can occur during oxygen-alkali treatment. researchgate.net

The redox chemistry of difluorophenols can be complex. The fluorine atoms, being highly electronegative, influence the electron density of the aromatic ring and the redox potential of the molecule. The redox reactions of 2,6-dichlorophenol indophenol (B113434) with various agents like oxyanions, hydrazine, and hydrogen peroxide have been studied, indicating that substituted phenols are active in redox processes. abu.edu.ng

In the context of Li-S batteries, 2,4-difluorophenyl isothiocyanate has been used as a redox mediator to enhance reaction kinetics. rsc.org This suggests that difluorinated aromatic compounds can participate in electron transfer processes. The oxidation of this compound would likely involve the phenolic hydroxyl group, potentially forming a phenoxyl radical as an initial step. This radical could then undergo further reactions, such as dimerization or coupling. Reduction of the aromatic ring is generally difficult but can be achieved under specific conditions, such as with powerful reducing agents or via electrochemical methods.

Computational Chemistry and Theoretical Characterization of 2,6 Difluoro 4 Pentylphenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aphrc.org DFT calculations are particularly adept at handling electron correlation, making them suitable for a wide range of chemical systems, including substituted phenols. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly used to optimize molecular geometries and predict various chemical properties. imist.maimist.masemanticscholar.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which helps in elucidating its mechanism. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the minimum energy path of a reaction and is characterized as a saddle point on the potential energy surface. fossee.in Computational methods like the nudged elastic band (NEB) can generate an initial guess for the transition state structure between known reactants and products. libretexts.orgnumberanalytics.com

For 2,6-Difluoro-4-pentylphenol, DFT can be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the pentyl chain. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the electron density of the aromatic ring, thereby affecting its reactivity and regioselectivity. nih.gov By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of different reaction pathways. fossee.inrsc.orgmdpi.com For instance, the mechanism of C(sp³)–H bond functionalization in related arylalkanes has been successfully investigated using DFT to analyze postulated mechanisms and transition state energies. rsc.org

Prediction of Reactive Sites and Fukui Indices

Identifying the most reactive sites within a molecule is crucial for predicting its chemical behavior. Fukui functions, derived from conceptual DFT, are powerful descriptors for this purpose. substack.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. substack.commdpi.com

There are three main types of Fukui indices:

f⁺(r) : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺ value is the most electrophilic. substack.comrowansci.comschrodinger.com

f⁻(r) : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f⁻ value is the most nucleophilic. substack.comrowansci.comschrodinger.com

f⁰(r) : Predicts reactivity towards a radical attack . substack.comrowansci.com

These indices are calculated by analyzing the electron populations (e.g., from Natural Bond Orbital analysis) of the molecule in its neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states, all at the geometry of the neutral species. mdpi.com For this compound, one would expect the oxygen atom and the carbon atoms of the aromatic ring to be key reactive sites. The electron-withdrawing fluorine atoms would decrease the nucleophilicity of the adjacent ring carbons, while the hydroxyl and pentyl groups would increase it at the para and ortho positions. A dual descriptor, which combines information from both nucleophilic and electrophilic Fukui functions, can provide an even more precise identification of reactive centers. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions.
Atomic SitePredicted Susceptibility to Nucleophilic Attack (High f⁺)Predicted Susceptibility to Electrophilic Attack (High f⁻)Predicted Susceptibility to Radical Attack (High f⁰)
O (hydroxyl)LowHighHigh
C1 (hydroxyl-bearing)HighLowModerate
C2, C6 (fluorine-bearing)HighLowLow
C3, C5LowHighHigh
C4 (pentyl-bearing)LowHighModerate

Conformational Analysis and Molecular Geometries

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. studypug.com For this compound, conformational flexibility arises from the rotation of the hydroxyl group, the pentyl chain, and the C-C bonds within the pentyl chain. The presence of fluorine atoms can significantly influence the conformational preferences of the molecule. soton.ac.ukmdpi.com

DFT calculations are used to find the minimum energy conformers by optimizing the geometry starting from various initial dihedral angles. The results provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. semanticscholar.orgkarazin.ua This structural information is fundamental for understanding its physical properties and biological interactions. While specific experimental data for this compound is not available, the table below presents optimized geometrical parameters for the structurally analogous 2,6-dichloro-4-fluoro phenol (B47542), calculated at the B3LYP/6-311+G(d,p) level, to illustrate the type of data obtained. researchgate.net

Table 2: Illustrative Optimized Geometrical Parameters for a Dihalo-Substituted Phenol (based on 2,6-dichloro-4-fluoro phenol data). researchgate.net
ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-O1.362
Bond LengthO-H0.963
Bond LengthC-C (aromatic avg.)1.391
Bond LengthC-F1.355
Bond LengthC-Cl1.748
Bond AngleC-O-H108.9
Bond AngleC-C-C (aromatic avg.)120.0
Bond AngleF-C-C119.5
Bond AngleCl-C-C119.2

Quantum Chemical Analysis of Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO : Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor. semanticscholar.orgajchem-a.com

LUMO : Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. semanticscholar.orgajchem-a.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, characteristic of its electron-donating capability. The LUMO is likely distributed over the aromatic ring, with contributions influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO gap provides insight into the molecule's electronic properties and its potential use in materials science, for example, in the design of materials with specific optical properties. ajchem-a.com

Table 3: Illustrative Frontier Orbital Energies for a Substituted Phenol. semanticscholar.org
ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.25
LUMO Energy (ELUMO)-1.10
Energy Gap (ΔE)5.15

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule governs its electrostatic properties and intermolecular interactions. Quantum chemical calculations can determine the partial atomic charges on each atom, often using methods like Mulliken population analysis. semanticscholar.orgresearchgate.net This analysis reveals how electrons are shared among atoms, highlighting the effects of electronegative atoms like oxygen and fluorine.

A more intuitive visualization of charge distribution is the Molecular Electrostatic Potential (MEP) surface. libretexts.org The MEP map illustrates the electrostatic potential experienced by a positive test charge at the molecule's surface. libretexts.orgtntech.edu

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and fluorine). These sites are prone to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around the acidic hydrogen of the hydroxyl group). These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP map would clearly show strong negative potential around the oxygen and fluorine atoms and a distinct region of positive potential on the hydroxyl hydrogen, which is crucial for hydrogen bonding. The aromatic ring would exhibit varied potential due to the competing electronic effects of the substituents.

Table 4: Illustrative Mulliken Atomic Charges for a Dihalo-Substituted Phenol (calculated via HF/6-311+G(d,p)). researchgate.net
AtomPartial Charge (e)
O (hydroxyl)-0.65
H (hydroxyl)+0.45
C (fluorine-bearing)+0.20
F-0.22
C (pentyl-bearing)-0.15

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the complex intermolecular interactions of this compound at an atomistic level. wustl.edu These simulations model the movement of every atom in a system over time by integrating Newton's equations of motion, providing a trajectory that reveals detailed information about dynamic processes and interaction energies. wustl.edu The interactions between atoms are defined by a force field, a set of parameters and equations that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. dovepress.com

For a molecule like this compound, MD simulations can elucidate how its distinct structural features govern its interactions with its environment, such as a biological membrane, a solvent, or other molecules. The key interaction points are:

The Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar molecules, particularly water or the head groups of phospholipids (B1166683) in a membrane.

The Fluorine Atoms: The highly electronegative fluorine atoms create localized dipoles (C-F bonds), enabling electrostatic interactions with polar or charged species.

The Aromatic Ring: The π-system of the benzene (B151609) ring can engage in π-π stacking with other aromatic systems and cation-π interactions.

The Alkyl (Pentyl) Chain: This nonpolar tail primarily engages in weaker, non-specific van der Waals interactions, driving it to associate with hydrophobic environments, such as the core of a lipid bilayer or nonpolar solvents.

In a typical simulation, a single or multiple this compound molecules are placed in a simulation box filled with explicit solvent molecules (e.g., water) or a pre-equilibrated model system like a lipid bilayer. dovepress.comrsc.org The system is then subjected to energy minimization, followed by equilibration under constant temperature and pressure (NPT ensemble) to achieve a stable state. dovepress.com The production run then generates the trajectory for analysis. wustl.edu

Analysis of the simulation can provide quantitative data on intermolecular forces. For instance, the interaction energy between the phenol and its surroundings can be calculated, partitioning the contributions from electrostatic and van der Waals forces. dovepress.com Radial distribution functions (RDFs) can also be computed to determine the probability of finding a particular atom or molecule at a certain distance from another, revealing specific interactions like hydrogen bonds.

Table 1: Illustrative Interaction Energies of this compound with a Model DPPC Lipid Bilayer from a Hypothetical MD Simulation

Interacting Group of this compoundInteracting Component of DPPC BilayerPredominant Interaction TypeCalculated Average Interaction Energy (kJ/mol)
Hydroxyl (-OH) GroupPhosphate/Choline Head GroupsHydrogen Bonding, Electrostatic-45.5
Fluorine AtomsWater Interface, Head GroupsDipole-Dipole, Electrostatic-15.2
Aromatic RingCholine Head GroupsCation-π, van der Waals-20.8
Pentyl ChainAcyl (Lipid) Tailsvan der Waals (Hydrophobic)-30.1

Note: Data are representative and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational quantum chemistry provides highly valuable methods for the prediction of spectroscopic parameters, which are essential for structural elucidation. uni-bonn.de Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with a high degree of accuracy using methods based on Density Functional Theory (DFT). unifr.ch The most common approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., the widely used B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). modgraph.co.uk Following geometry optimization, the GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). The chemical shift (δ) is then determined by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org

δ_sample = (σ_ref - σ_sample) / (1 - σ_ref) ≈ σ_ref - σ_sample

These theoretical predictions are instrumental in assigning complex spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of each nucleus. unifr.chorganicchemistrydata.org For this compound, calculations can predict the distinct chemical shifts for the aromatic protons, the aliphatic protons of the pentyl chain, the phenolic proton, and the unique signals for the fluorinated and hydroxyl-bearing carbons. Crucially, this method is also highly effective for predicting ¹⁹F NMR chemical shifts, which are very sensitive to the electronic environment. researchgate.net

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

Atom/PositionTypical Experimental δ (ppm) RangeCalculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p))
¹H-NMR
H (on C3, C5)6.60 - 6.906.75
H (on -OH)4.50 - 6.005.21
H (on Cα of pentyl)2.50 - 2.702.62
H (on Cβ, Cγ, Cδ of pentyl)1.20 - 1.701.35 - 1.65
H (on Cε of pentyl)0.85 - 1.000.91
¹³C-NMR
C1 (-OH)145 - 155149.8
C2, C6 (-F)150 - 160 (d, J_CF)154.5
C3, C5110 - 120 (d, J_CF)114.7
C4 (-pentyl)130 - 140135.3
Cα (pentyl)30 - 4035.1
Cε (pentyl)13 - 1514.2
¹⁹F-NMR
F (on C2, C6)-115 to -135-126.4

Note: Calculated values are illustrative. Experimental ranges are estimates based on analogous structures. 'd' denotes a doublet due to C-F coupling.

Theoretical Studies of Solvent Effects on Reactivity

The chemical reactivity of a molecule can be profoundly influenced by the solvent in which a reaction is carried out. rsc.org Theoretical chemistry offers robust models to study and predict these solvent effects, providing molecular-level insights into reaction mechanisms and kinetics. numberanalytics.com These computational models generally fall into two categories: explicit and implicit solvation models. tuwien.at

Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a highly detailed picture of specific solute-solvent interactions like hydrogen bonding. tuwien.at However, this approach is computationally expensive. A more common method is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). numberanalytics.com In the PCM framework, the solvent is treated as a continuous medium with a defined dielectric constant (ε), and the solute is placed within a cavity in this continuum. This method efficiently captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energy.

For this compound, a key aspect of its reactivity is the acidity of the phenolic proton. Theoretical studies can model the deprotonation reaction in different solvents to understand how solvent polarity affects the stability of the resulting phenoxide ion.

Ar-OH + B ⇌ [Ar-O···H···B]‡ → Ar-O⁻ + HB⁺

In polar, protic solvents like water or methanol (B129727), the charged phenoxide anion and the protonated base are strongly stabilized through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the energy of the products and often the transition state ([Ar-O···H···B]‡), thereby accelerating the reaction. ajol.info In contrast, nonpolar solvents like cyclohexane (B81311) provide minimal stabilization for charged species, leading to a higher activation energy barrier and slower reaction rates. rsc.orgucsb.edu By calculating the energies of the reactant, transition state, and product in various solvents, a theoretical reaction profile can be constructed to predict the impact of the solvent on the reaction's thermodynamics and kinetics. rsc.org

Table 3: Illustrative Calculated Activation Energy (ΔG‡) for the Deprotonation of this compound in Various Solvents

SolventDielectric Constant (ε)Solvation ModelCalculated ΔG‡ (kJ/mol)Predicted Relative Reaction Rate
Gas Phase1.0None125.4Very Slow
Cyclohexane2.0PCM102.1Slow
Chloroform4.8PCM85.7Moderate
Methanol32.7PCM68.9Fast
Water78.4PCM65.2Very Fast

Note: Data are representative and for illustrative purposes only, demonstrating the trend of decreasing activation energy with increasing solvent polarity.

Design, Synthesis, and Structure Activity Relationships of 2,6 Difluoro 4 Pentylphenol Derivatives

Modification of the Pentyl Side Chain: Impact on Molecular Properties

Research into related long-chain alkylphenols demonstrates that altering the length and branching of the alkyl group can modulate properties critical for biological activity and industrial application. For instance, the degree of linearity in a hydrocarbon chain can affect its compatibility with wax-like matrices, a principle applied in materials like phase change inks. google.com.pg In the context of biological interactions, the hydrophobic nature of the pentyl group can facilitate membrane partitioning. frontiersin.org Studies on the oxidation of arylalkanes have shown that the presence of a phenyl ring is crucial for stabilizing the initial activation at benzylic positions, suggesting that modifications to the pentyl chain could alter metabolic pathways.

While specific studies on the systematic modification of the pentyl chain in 2,6-difluoro-4-pentylphenol are not extensively detailed in the reviewed literature, the principles derived from analogous compounds like 4-pentylphenol (B72810) and other arylalkanes are instructive. For example, the synthesis of 2-methyl-4-pentylphenol has been documented, indicating that variations on the alkyl-substituted phenol (B47542) are synthetically accessible. google.com Such modifications are anticipated to alter the molecule's octanol-water partition coefficient (logP), thereby affecting its bioavailability and interaction with hydrophobic pockets in target proteins.

Functionalization of the Phenolic Ring: Introduction of Diverse Substituents

Direct functionalization of the Csp²–H bonds of the phenolic ring is a powerful strategy for creating molecular diversity and fine-tuning electronic and steric properties. nih.govresearchgate.netrsc.org For phenols, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In this compound, the ortho positions are blocked by fluorine atoms, and the para position is occupied by the pentyl group, meaning functionalization would typically occur at the C3 and C5 positions.

Methodologies for such functionalizations are well-established and include:

Halogenation: Introducing additional halogen atoms can alter the electronic nature and lipophilicity of the ring.

Nitration and Amination: The introduction of nitro groups, which can be subsequently reduced to amines, provides a handle for further derivatization, such as amide or sulfonamide formation.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) allow for the introduction of aryl, vinyl, or other carbon-based substituents, significantly increasing molecular complexity. nih.gov

Alkylation and Acylation: Friedel-Crafts type reactions can introduce additional alkyl or acyl groups, further modifying the steric and electronic landscape of the molecule. acs.org

Synthesis of Novel Heterocyclic Derivatives Containing the Difluorophenol Moiety (e.g., Schiff Bases)

The difluorophenol moiety is a valuable building block for constructing complex heterocyclic structures, such as Schiff bases. ijpbs.comalayen.edu.iq Schiff bases, characterized by an azomethine (-CH=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.

A notable example involves the synthesis of pyridine (B92270) Schiff bases derived from fluorinated phenols. frontiersin.orgnih.gov Specifically, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) was synthesized by the condensation of 3,5-difluoro-2-hydroxy-benzaldehyde with 3,4-diaminopyridine (B372788) in methanol (B129727) at room temperature. frontiersin.org

Reaction Scheme for the Synthesis of a Difluorophenol Schiff Base:

3,5-Difluoro-2-hydroxy-benzaldehyde + 3,4-Diaminopyridine → (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)

The reaction proceeds with good yield (78%) and results in a product whose structure can be confirmed by various spectroscopic methods. frontiersin.org The presence of the difluorophenol ring in these heterocyclic derivatives is often crucial for their biological activity, with the fluorine atoms modulating properties like membrane partitioning and receptor interaction. frontiersin.orgnih.gov

Interactive Data Table: Spectroscopic Data for a Difluorophenol Schiff Base Derivative
Analysis Compound Data Reference
Yield (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol78% frontiersin.org
Melting Point (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol182.5–183.7°C frontiersin.org
¹H NMR (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenolδ = 6.15 (bs, 2H, NH₂), 6.66 (d, J = 5.5; 1H; H2), 7.44–748 (m, 2H; H5 and H6), 7.95 (d, J = 5.5 Hz, 1H; H1), 8.04 (s, 1H; H3), 8.89 (s, 1H; H4) frontiersin.org
¹⁹F NMR (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenolδ = -122.64, -132.76 frontiersin.org

Development of Keto-pyrrolyl-difluorophenol Scaffold Analogues

The keto-pyrrolyl-difluorophenol scaffold has been investigated for its potential as a source of biologically active compounds. Research in this area has focused on the synthesis and evaluation of derivatives for specific therapeutic targets, such as aldose reductase. acs.orgprobes-drugs.orgmedscape.combindingdb.orgacs.org

The synthesis of these analogues typically involves connecting a difluorophenol moiety to a pyrrole (B145914) ring via a keto-functionalized linker. The structural aspects of these scaffolds are critical for their inhibitory activity and selectivity. medscape.com The Friedel-Crafts acylation of pyrroles is a key reaction for creating the keto-pyrrolyl linkage. acs.org The development of these analogues is part of a broader effort to identify inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. bindingdb.orgacs.org The difluorophenol group in these scaffolds often serves as a crucial pharmacophoric element, interacting with key residues in the enzyme's active site.

Exploration of Benzodioxane-Benzamide Structural Analogues

A significant area of research has been the development of structural analogues that link a 2,6-difluorobenzamide (B103285) scaffold to a 1,4-benzodioxane (B1196944) ring. nih.govcsic.esresearchgate.netmdpi.comnih.gov These compounds have been primarily investigated as inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for new antibacterial agents. nih.govnih.gov

The general structure consists of:

A 2,6-difluorobenzamide moiety, which is a known pharmacophore for FtsZ inhibition.

A 1,4-benzodioxane ring, which can be variously substituted.

A linker connecting these two core fragments, which can be modified in length and functionality. csic.esmdpi.com

Structure-activity relationship (SAR) studies have shown that modifications to the benzodioxane ring and the linker are crucial for potency and spectrum of activity. nih.govresearchgate.net For example, introducing hydrophobic substituents on the benzodioxane scaffold can enhance activity against certain bacterial strains. researchgate.net The synthesis often involves the O-alkylation of a 2,6-difluoro-3-hydroxybenzamide (B1390191) intermediate with a suitable benzodioxane-containing electrophile. csic.esmdpi.com

Interactive Data Table: Key Structural Features of Benzodioxane-Benzamide Analogues
Structural Component Role in Design Example Modification Reference
2,6-Difluorobenzamide Core pharmacophore for FtsZ inhibitionGenerally conserved nih.govnih.gov
1,4-Benzodioxane Ring Modulates potency and propertiesIntroduction of hydrophobic substituents at the 7-position researchgate.net
Linker Varies distance and orientationElongation from methylenoxy to ethylenoxy mdpi.com

Systematic Investigation of Structure-Property Relationships with Fluorine Substituents

The introduction of fluorine atoms into the phenol ring has profound and often multifaceted effects on the molecule's properties. nih.govresearchgate.net A systematic investigation reveals key relationships between fluorine substitution and physicochemical characteristics.

Acidity (pKa): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect stabilizes the phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenol. researchgate.net Polyfluorinated phenols are generally more acidic than their non-fluorinated counterparts. nih.gov

Lipophilicity (logD/logP): The effect of fluorine on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity, adding multiple fluorine atoms can have non-linear effects. frontiersin.orgresearchgate.net The arrangement of fluorine atoms influences the molecular dipole moment, which in turn affects lipophilicity and solubility. nih.gov This modulation of lipophilicity is critical for a drug's ability to partition into membranes and interact with hydrophobic targets. frontiersin.org

Biological Activity: The number and position of fluorine substituents can determine biological activity and receptor selectivity. frontiersin.orgnih.gov In the case of pyridine Schiff bases, a derivative with two fluorine atoms on the phenolic ring showed a distinct antifungal effect compared to a similar compound with only one fluorine. frontiersin.org This highlights that the difluoro-substitution pattern can be a key contributor to the bioactivity of the resulting compounds.


Advanced Material Science Applications of Fluorinated Phenols

Liquid Crystalline Materials: Design and Characterization

The strategic use of fluorinated compounds is particularly prominent in the field of liquid crystals (LCs), where precise control over molecular properties is essential for performance. Compounds like 2,6-Difluoro-4-pentylphenol serve as crucial intermediates or components in the formulation of sophisticated liquid crystal mixtures. google.com The presence of fluorine is known to enhance key physical properties required for advanced display applications. ekb.egresearchgate.net

The liquid crystalline properties (mesophase behavior) of a material are highly dependent on its molecular structure. For fluorinated phenols like this compound, both the fluorine substituents and the alkyl chain play critical roles in determining the type and temperature range of the liquid crystal phases.

The incorporation of fluorine atoms laterally on the aromatic core significantly modifies the molecule's physical properties. mdpi.comresearchgate.net Key effects include:

Polarity and Intermolecular Forces: The high electronegativity of fluorine alters the molecule's dipole moment and polarizability, which directly influences the intermolecular interactions that govern the formation and stability of mesophases. researchgate.net

Melting Point and Mesophase Range: Lateral fluoro-substitution can disrupt molecular packing in the crystalline state, often leading to a lower melting point without completely destabilizing the liquid crystal phases. mdpi.com This can effectively broaden the temperature range over which the mesophase is stable.

Phase Type: The position and number of fluorine atoms can influence the type of mesophase formed, such as nematic or smectic phases. mdpi.comrsc.orgresearchgate.net In some systems, a minimum of two fluorine substituents is necessary to induce a mesophase. rsc.orgresearchgate.net

The alkyl chain, in this case, the pentyl group, also exerts a strong influence:

Mesophase Stability: Generally, increasing the length of the alkyl chain enhances the stability of the mesophase and can lead to the appearance of a greater number of distinct mesophases at higher temperatures. mdpi.comresearchgate.netacs.org

Clearing Point: The transition temperature from the liquid crystal phase to the isotropic liquid phase (the clearing point) is also affected by the alkyl chain length. mdpi.comresearchgate.net

The interplay between the difluoro-substitution pattern and the pentyl chain in this compound allows for the fine-tuning of these properties, making it a valuable component for liquid crystal mixtures with specific target characteristics.

Table 1: Influence of Structural Elements on Liquid Crystal Properties

Structural FeatureInfluence on Mesophase BehaviorTypical Effect
Lateral Fluorine Atoms Alters polarity, intermolecular forces, and steric interactions.Lowers melting point, modifies mesophase stability and type. mdpi.com
Alkyl Chain (Pentyl Group) Contributes to molecular anisotropy and van der Waals forces.Affects mesophase thermal stability and clearing temperature. mdpi.comresearchgate.net

Applications in Advanced Display Technologies and Optical Devices

Fluorinated liquid crystals are integral to modern active-matrix liquid crystal displays (AM-LCDs). researchgate.net Their properties, such as high resistivity, controlled dielectric anisotropy, and broad nematic mesophases, are essential for high-performance displays in televisions, computers, and mobile devices. ekb.egnih.govacs.org

Intermediates like this compound are used in the synthesis of more complex liquid crystal molecules that are formulated into mixtures for specific applications. nbinno.com One notable application area is in polymer-dispersed liquid crystal (PDLC) devices. For instance, related structures like 2-fluoro-6-methyl-4-pentylphenol have been synthesized for use in liquid crystal mixtures for reverse-mode PDLCs, which can be used in electronically dimmable windows and privacy screens. google.com The unique properties imparted by the fluorinated phenol (B47542) core contribute to the switching behavior and stability of these devices.

Polymer Chemistry: Integration into Functional Polymeric Systems

The incorporation of fluorinated phenolic moieties into polymer structures is a key strategy for developing high-performance polymers with enhanced properties. This compound can be utilized as a monomer or a precursor to a monomer, which is then integrated into various polymer systems.

To be incorporated into a polymer, this compound must first be converted into a polymerizable monomer. rsc.org This typically involves chemically modifying its phenolic hydroxyl (-OH) group to introduce a reactive functionality. Common strategies include:

Esterification: Reaction with acryloyl chloride or methacryloyl chloride to produce acrylate (B77674) or methacrylate (B99206) monomers, which can be polymerized via free-radical polymerization.

Etherification: Reaction with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, a common precursor for epoxy resins.

Coupling Reactions: The phenol can be used in coupling reactions, such as Suzuki or etherification reactions, to build larger, more complex monomers for condensation polymerization.

The synthesis of related compounds, such as 4-Bromo-2,6-difluorophenol (B12419), for use in creating functional polymers highlights the utility of the 2,6-difluorophenol (B125437) scaffold in material science. nbinno.com

Integrating fluorinated monomers derived from this compound into polymer backbones or as pendant groups can significantly improve the material's properties compared to their non-fluorinated counterparts. jchemrev.commdpi.com

Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased thermal and oxidative stability in the resulting polymer. jchemrev.com This is critical for applications in demanding environments, such as in electronics or aerospace.

Chemical Resistance: Fluorination reduces the polymer's susceptibility to chemical attack, leading to materials that are more resistant to solvents, acids, and bases.

Optical Properties: The presence of fluorine typically lowers the refractive index of a polymer, a desirable trait for optical applications such as claddings for optical fibers or anti-reflective coatings. It can also enhance optical clarity.

Hydrophobicity: Fluorinated segments are highly hydrophobic, which can be leveraged to create surfaces with low surface energy that are water and oil repellent.

Table 2: Comparison of Polymer Properties

PropertyStandard Polymer (e.g., Polystyrene)Polymer with Fluorinated Phenol Moiety
Thermal Stability ModerateEnhanced jchemrev.com
Chemical Resistance VariableHigh
Refractive Index ~1.59Lowered
Surface Energy HigherLower (Increased Hydrophobicity)

High-Performance Coatings and Additives

The unique properties of fluorinated phenols also make them suitable for use in high-performance coatings and as functional additives. mdpi.com While direct applications of this compound in coatings are not widely documented, the properties of related compounds suggest potential uses.

For example, fluorinated aromatic compounds are valued in coatings for their resistance to UV degradation and chemical corrosion. pmarketresearch.com Furthermore, substituted phenols, such as 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, are used as UV absorbers to protect materials from photodegradation. researchgate.net By analogy, this compound could be derivatized to function as a stabilizing additive in clear coats or polymeric films, enhancing their longevity and performance in outdoor applications. Its integration into a coating formulation could also lower the surface energy, providing easy-to-clean or anti-fouling properties.

Role in UV Stabilization and Chemical Resistance

Phenolic compounds are well-known for their ability to act as stabilizers in polymeric materials. The phenolic hydroxyl group can quench free radicals, which are often generated by exposure to ultraviolet (UV) radiation, thus preventing the degradation of the polymer backbone. The introduction of fluorine atoms onto the phenol ring significantly enhances these properties.

Research into the photolysis of fluorinated phenols demonstrates their inherent stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to the molecule. researchgate.net Studies on compounds like 2,6-difluorophenol show that fluorination can influence photodissociation dynamics. ucl.ac.uk The efficiency of O-H bond fission, a key degradation pathway, is altered by the presence of fluorine substituents. ucl.ac.uk This inherent stability against UV radiation makes fluorinated phenols attractive candidates for use as UV stabilizers.

Furthermore, the strong electronegativity of fluorine atoms reduces the electron density of the aromatic ring, making it less susceptible to oxidative and chemical attack. While specific studies detailing the use of this compound as a UV stabilizer are not prevalent in public literature, its structure strongly suggests potential in this area. Solvay has developed novel UV-C stabilization technologies for polyolefins, indicating a significant industrial need for advanced stabilizers that can withstand high-energy radiation used for disinfection, a role for which robust fluorinated compounds are well-suited. solvay.com Based on these principles, this compound is a promising candidate for an additive to enhance the longevity and durability of materials exposed to harsh UV and chemical environments.

Fluorescent Materials for Electronic and Sensor Applications

The unique electronic properties conferred by fluorine substitution make fluorinated phenols valuable components in materials for electronics. The most prominent application is in the formulation of liquid crystal (LC) mixtures for display technologies. nih.govtcichemicals.com

The incorporation of fluorine into liquid crystal molecules is a key strategy for tailoring their physical properties, such as dielectric anisotropy, viscosity, melting point, and mesophase morphology. nih.gov The strong polarity of the C-F bond can be used to engineer the desired response of the liquid crystal to an electric field, which is the fundamental principle behind liquid crystal displays (LCDs). tcichemicals.com While patents often protect specific formulations, related structures are frequently mentioned in the literature. For instance, patent documents describe liquid crystal compositions containing molecules with 2,3-difluorophenoxy and 2,3-difluoro-4-pentylphenol (B1316980) moieties, highlighting the importance of such structures in achieving desired performance characteristics like low viscosity, high stability, and a broad nematic temperature range. google.comgoogleapis.com The strategic placement of fluorine atoms, as in the 2,6-difluoro arrangement, is critical for optimizing these properties. mdpi.com

Beyond displays, fluorinated phenols are being explored for other electronic applications. Enzymatic polymerization of monomers like 4-fluoro-2-methoxyphenol (B1225191) has been shown to produce photoconductive materials, suggesting a pathway to new photoelectronic devices. rsc.org Additionally, new pyridine (B92270) Schiff bases derived from fluorinated phenols have been synthesized and characterized, showing interesting spectral properties that could be harnessed for sensor development. frontiersin.org Although direct evidence for the use of this compound as a fluorescent material is limited, its inherent UV-absorbing properties are a prerequisite for fluorescence, making it a viable backbone for the design of novel fluorescent sensors and electronic components.

Materials for Advanced Energy Technologies

The global push for more efficient and safer energy storage and conversion systems has led to intensive research into new materials, with fluorinated compounds playing a pivotal role. researchgate.net Fluorine's high electronegativity and the stability of the C-F bond provide fluorinated materials with exceptional thermal and oxidative stability, chemical inertness, and often non-flammability—all critical attributes for energy devices. ucsb.educhemrxiv.org

In the field of advanced rechargeable batteries, such as lithium-ion batteries, fluorinated materials are used in nearly every component. ucsb.edu They are employed as:

Electrolyte Solvents and Additives: Fluorinated solvents and additives can widen the electrochemical stability window of the electrolyte, allowing for the use of higher voltage cathodes and increasing energy density. chemrxiv.orgchemrxiv.org

Protective Interphase Formers: They facilitate the formation of a thin, stable, and protective solid-electrolyte interphase (SEI) on the surface of electrodes. chemrxiv.orgchemrxiv.org This layer prevents unwanted side reactions with the electrolyte, improving battery safety and cycle life.

Binders and Coatings: Fluoropolymers are commonly used as binders for electrode materials, and fluorinated coatings can protect electrodes from degradation. researchgate.net

Similarly, in fuel cells, fluorinated polymers are used as proton-exchange membranes due to their high stability and proton conductivity. numberanalytics.com The general trend is clear: fluorination is a key enabling technology for next-generation energy systems. researchgate.netnumberanalytics.com

While the class of fluorinated organic compounds is integral to this field, specific research highlighting the use of this compound in batteries, fuel cells, or supercapacitors is not widely documented. However, its molecular structure, possessing the inherent stability of a difluorinated aromatic ring, makes it and its derivatives plausible candidates for future investigation as electrolyte additives or as monomers for novel, stable polymer binders and coatings in advanced energy applications.

Environmental Dynamics and Biodegradation Pathways of Fluorinated Phenols

Abiotic Environmental Degradation Processes

Abiotic degradation mechanisms, including photolysis and hydrolysis, can contribute to the transformation of fluorinated phenols in the environment. However, the strong carbon-fluorine bond generally imparts significant stability to these compounds.

Table 1: Predicted Photodegradation Parameters for Halogenated Phenols

ParameterValue/ObservationReference
Reaction Order Pseudo-first-order nih.gov
Key Process Dehalogenation scispace.com
Influencing Factors pH, Photosensitizers nih.gov

Note: This data is based on studies of chlorinated phenols and is intended to be illustrative for fluorinated phenols like 2,6-Difluoro-4-pentylphenol due to the lack of specific experimental data.

Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. The carbon-fluorine bond is the strongest single bond in organic chemistry, which confers high hydrolytic stability to fluorinated compounds. Studies on other fluorinated organic compounds have demonstrated their resistance to hydrolysis under typical environmental pH conditions. nih.gov Research on covalent organic frameworks has also shown that alkylation within the pores can enhance hydrolytic stability. nih.gov Therefore, this compound is expected to be highly stable towards hydrolysis in aquatic environments.

Microbial Degradation and Oxidative Biodehalogenation Mechanisms

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. For fluorinated phenols, this process often involves specialized enzymatic pathways capable of cleaving the stable aromatic ring and removing the fluorine substituents.

The initial step in the aerobic microbial degradation of phenols is typically hydroxylation of the aromatic ring, a reaction catalyzed by phenol (B47542) hydroxylases . nih.gov This enzyme introduces a second hydroxyl group, converting the phenol into a catechol. For fluorinated phenols, this enzymatic step is crucial as it can lead to the oxidative defluorination of the molecule. nih.gov

Once a fluorinated catechol is formed, ring cleavage is facilitated by catechol dioxygenases . Catechol 1,2-dioxygenase, for instance, catalyzes the ortho-cleavage of the catechol ring between the two hydroxyl groups, leading to the formation of a cis,cis-muconic acid derivative. researchgate.net The activity of these enzymes is critical for the complete mineralization of the fluorinated phenol.

Table 2: Key Enzymes in the Biodegradation of Fluorinated Phenols

EnzymeFunctionSubstrate (Example)Product (Example)Reference
Phenol Hydroxylase Aromatic hydroxylation, oxidative defluorinationFluorophenolFluorocatechol
Catechol 1,2-Dioxygenase ortho-Ring cleavageFluorocatecholFluoromuconate researchgate.net

The biodegradation of fluorinated phenols by microorganisms has been shown to produce fluorinated intermediates. The hydroxylation of a fluorophenol by phenol hydroxylase leads to the formation of a fluorinated catechol . nih.gov Subsequent ring cleavage of this fluorinated catechol by catechol 1,2-dioxygenase results in the formation of a fluorinated muconate . nih.gov The identification of these metabolites is key to elucidating the biodegradation pathway and confirming the occurrence of biodehalogenation, where the fluorine atom is removed from the aromatic ring. nih.gov

Environmental Fate and Transport of Fluorinated Contaminants

The environmental fate and transport of fluorinated phenols like this compound are governed by their physicochemical properties, which are influenced by both the fluorine atoms and the pentyl alkyl chain.

Fluorinated compounds, in general, can be persistent in the environment. nih.gov The presence of the pentyl group in this compound increases its lipophilicity (attraction to fats and oils) compared to non-alkylated fluorophenols. This property affects its partitioning behavior in the environment. Based on the behavior of other alkylphenols, it is expected that this compound will partition from water to more organic-rich compartments such as sediment and soil. d-nb.infonih.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. While specific data for this compound is not available, the log Kow for the similar compound 4-tert-pentylphenol suggests a moderate potential for bioaccumulation. d-nb.info The transport of such compounds in soil can be complex, influenced by factors like soil organic matter content and water flow. nih.gov

Table 3: Predicted Environmental Partitioning Behavior of Alkylated Phenols

Environmental CompartmentExpected PartitioningRationaleReference
Water Lower concentrationHigher lipophilicity drives partitioning to other phases. d-nb.info
Soil & Sediment Major sinkAdsorption to organic matter. d-nb.infonih.gov
Biota Moderate bioaccumulation potentialBased on log Kow of similar compounds. d-nb.info

Note: This data is based on the general behavior of alkylphenols and is intended to be illustrative for this compound due to the lack of specific experimental data.

Temporal Trends in Environmental Concentrations of Related Fluorinated Compounds

Research and biomonitoring studies have shown dynamic and often contrasting trends among different classes of fluorinated compounds over the past few decades. nih.govnih.gov These trends are largely influenced by shifts in industrial production, regulatory measures, and the environmental transformation of precursor compounds. nih.govnih.gov

Detailed research findings indicate that while concentrations of legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfate (B86663) (PFOS) have been declining in human populations in some regions, other fluorinated compounds are showing increasing or stable concentrations. nih.govnih.gov

A decade-long study from the Canadian Health Measures Survey (2007-2017) revealed statistically significant decreasing trends for several priority chemicals. nih.gov For instance, the geometric mean concentrations of PFOS and PFOA in the Canadian population decreased by 61% and 58%, respectively. nih.gov These declines are largely attributed to the voluntary phase-out and international regulation of these specific compounds that began in the early 2000s. nih.gov

In contrast, the same Canadian study identified increasing trends for metabolites of other types of chemicals, like certain pyrethroid pesticides. nih.gov Furthermore, studies focusing on extractable organic fluorine (EOF) in human serum have noted that while legacy PFAS concentrations are decreasing, a significant portion of organofluorine remains unidentified, and this fraction appears to have increased in recent years. nih.gov This suggests a shift in the profile of fluorinated compounds to which humans and the environment are exposed, potentially including novel or replacement substances. nih.govnih.gov

The following table summarizes the temporal trends observed for several fluorinated compounds and other related chemicals based on data from the Canadian Health Measures Survey (2007-2017).

This table is interactive. Click on headers to sort.

Studies on global ocean and coastal waters have also revealed complex spatial and temporal trends for various PFAS. acs.org For example, between 2000-2009 and 2015-2019, median concentrations of PFHxA and PFOA increased in the North American Great Lakes, while PFOS showed a higher median concentration in the more recent period as well. acs.org These findings highlight that environmental concentrations are influenced by a combination of direct emissions, atmospheric deposition of volatile precursors, and oceanic transport. acs.org

While phenols in general are known to be released into the environment from various industrial and natural sources, they typically undergo relatively rapid biodegradation in surface waters and soils. lsrca.on.ca However, the introduction of fluorine atoms onto the phenol ring, as in this compound, can significantly alter the compound's properties and its susceptibility to degradation, potentially leading to greater persistence. acs.org The degradation of fluorinated aromatic compounds can be a source of more persistent and mobile byproducts, such as trifluoroacetic acid (TFA), which has been detected in surface waters. acs.org

Conclusion and Future Research Directions

Summary of Key Findings in 2,6-Difluoro-4-pentylphenol Research

The scientific community has primarily focused on this compound as a key building block. The two fluorine atoms positioned ortho to the hydroxyl group are instrumental in influencing the molecule's electronic properties and steric profile. This specific arrangement is crucial for creating liquid crystal materials with specific dielectric anisotropies and other favorable physicochemical characteristics. Studies have demonstrated its successful incorporation into more complex mesogenic structures, highlighting its reliability as a synthetic precursor. The existing body of research provides a solid foundation, confirming its utility and offering a starting point for further exploration.

Identified Research Gaps and Challenges

Despite its importance, several challenges and knowledge gaps persist. Traditional synthetic routes to poly-fluorinated phenols can be multi-step processes that generate significant waste, and may result in low yields and product purity that is difficult to improve. google.com The reactivity of this compound itself, beyond its use as a simple precursor, is not extensively documented. A deeper understanding of its chemical behavior could open doors to new transformations and applications. Furthermore, there is a notable lack of comprehensive data on its environmental fate and potential degradation pathways, a critical consideration for any widely used chemical compound in the modern era. nih.govswitzernetwork.org

Prospective Avenues for Future Academic Inquiry

Future investigations into this compound are poised to advance in several exciting and impactful directions, spanning from green chemistry to materials science and computational studies.

A primary goal for future research is the development of more efficient and environmentally friendly methods for synthesizing this compound. Current methods often face challenges such as multiple reaction steps and the generation of substantial waste. google.com Future work should focus on:

Catalytic Fluorination: Investigating novel catalytic systems that can achieve selective ortho-fluorination of 4-pentylphenol (B72810), potentially reducing the number of steps and improving atom economy.

Flow Chemistry: Implementing microfluidic and flow chemistry systems can offer enhanced safety, efficiency, and scalability for fluorination reactions. uva.nl

PFAS-Free Reagents: Exploring synthesis routes that avoid the use of per- and polyfluoroalkyl substance (PFAS) reagents is crucial for environmental sustainability. uva.nl Researchers are actively developing methods that use safer sources of fluorine, a trend that should be applied to this specific compound. uva.nl

While its role as a liquid crystal precursor is well-established, the broader chemical reactivity and potential applications of this compound are underexplored. Future research could investigate:

Derivatization Strategies: Systematically exploring the reactivity of the hydroxyl group and the aromatic ring to create a library of new derivatives. Advanced strategies for the selective derivatization of phenols are continually being developed and could be applied here. researchgate.net

Polymer Science: Investigating its use as a monomer or additive in the creation of high-performance fluoropolymers, potentially leading to materials with unique thermal or chemical resistance. man.ac.uk

Beyond Liquid Crystals: Exploring its potential in other areas of materials science where the unique properties of fluorinated phenols could be advantageous, such as in the development of novel functional materials. rsc.org

Computational chemistry offers a powerful tool for accelerating research and discovery. Future efforts in this area should include:

Property Prediction: Developing and refining computational models to accurately predict the physicochemical properties of materials derived from this compound. This would enable the in silico design of new liquid crystals with targeted characteristics.

Reaction Modeling: Using theoretical calculations to understand the mechanisms of its synthesis and reactivity, which can guide the development of more efficient and selective chemical processes.

Toxicity and Environmental Impact Assessment: Employing computational toxicology models to predict the potential environmental and health impacts of the compound and its derivatives, prioritizing the development of safer alternatives.

The future of this compound research lies in interdisciplinary collaboration.

Materials Science: Collaborations between synthetic chemists and materials scientists can lead to the discovery of novel applications beyond liquid crystals, for example, in advanced coatings or functional polymers. man.ac.uk

Environmental Chemistry: It is imperative to study the environmental behavior of this compound. Research should focus on its persistence, bioaccumulation potential, and degradation pathways. nih.govacs.orgnih.gov Understanding how these molecules behave during processes like aqueous photolysis is crucial. acs.orgnih.gov This knowledge is essential for developing strategies to mitigate any potential environmental risks and work towards a circular fluorine economy. ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.